1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one
Description
1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one is a ketone derivative featuring a pyridine ring substituted with an ethoxy group at position 6, a methyl group at position 4, and a propan-1-one moiety at position 2.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(6-ethoxy-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-4-10(13)9-7-12-11(14-5-2)6-8(9)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
AXBYQYXOMYVGOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-ethoxy-4-methylpyridine with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under strong conditions, while the ethoxy substituent can participate in oxidative cleavage.
Key Findings :
-
Potassium permanganate in acidic conditions selectively oxidizes the ketone to a carboxylic acid without affecting the ethoxy group .
-
Ozonolysis targets the ethoxy group, yielding a diketone intermediate that further oxidizes to carboxylic acids.
Reduction Reactions
The ketone moiety is reduced to secondary alcohols, while the pyridine ring can undergo hydrogenation.
Key Findings :
-
Sodium borohydride provides efficient reduction under mild conditions, preserving the ethoxy group .
-
Catalytic hydrogenation under high pressure saturates the pyridine ring, forming a piperidine derivative.
Nucleophilic Substitution
The ethoxy group undergoes substitution with nucleophiles under acidic or basic conditions.
Key Findings :
-
Ammonia replaces the ethoxy group to form an amine derivative, useful in medicinal chemistry .
-
Hydrobromic acid facilitates bromination, enabling further cross-coupling reactions .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions.
Key Findings :
-
Suzuki coupling with arylboronic acids introduces aromatic groups at the 4-position of the pyridine ring .
-
Buchwald-Hartwig amination installs secondary amines on the pyridine scaffold.
Ring Functionalization
The methyl group on the pyridine ring undergoes halogenation or oxidation.
Key Findings :
Scientific Research Applications
1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one with structurally related propan-1-one derivatives, focusing on substituent effects, physicochemical properties, applications, and safety profiles.
Structural Analogues with Pyridine/Phenyl Substituents
- 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) Structure: Combines a hydroxyphenyl and pyridinyl group. Safety: Dietary exposure exceeding thresholds necessitates further toxicological evaluation .
- 4-Fluoromethcathinone (4-FMC) Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one; contains an amino group critical for CNS activity. Key Properties: Water-soluble hydrochloride salt; interacts with CNS targets, typical of cathinone derivatives . Applications: Controlled substance due to stimulant effects; exemplifies how amino substitutions drive pharmacological activity .
Cyclic and Aliphatic Ketones
- Nerone (1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one) Structure: Cyclohexenyl ring with methyl and isopropyl groups. Key Properties: High volatility and fragrance profile . Applications: Used in perfumery; demonstrates how non-aromatic cyclic systems influence physical properties like volatility .
Halogenated and Nitro-Substituted Derivatives
1-(3-Bromo-4-chlorophenyl)propan-1-one
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one
Data Table: Comparative Overview
*Calculated based on structural formula; experimental data unavailable.
Key Insights
- Electron-withdrawing groups (e.g., nitro, halogens) increase reactivity and toxicity risks . Amino groups (e.g., in 4-FMC) enable CNS interactions, highlighting the role of functional groups in pharmacological activity .
Applications :
- Safety: Genotoxicity concerns in structurally related compounds underscore the need for rigorous safety profiling . Metabolic pathways may vary significantly; ethoxy groups could lead to different detoxification mechanisms compared to methoxy or hydroxy substituents.
Biological Activity
1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into the biological properties of this compound, exploring its mechanisms of action, relevant research findings, and implications for drug development.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an ethoxy group at the 6-position and a methyl group at the 4-position, along with a propan-1-one moiety that introduces a ketone functional group. This specific substitution pattern is crucial as it influences the compound's chemical reactivity and biological interactions.
| Attribute | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 189.25 g/mol |
| Functional Groups | Ketone, Ether, Aromatic |
The biological activity of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, influencing metabolic pathways and cellular functions. Notably, its potential to inhibit specific enzymes suggests applications in treating conditions such as cancer and bacterial infections.
Biological Activities
Research indicates that 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has been tested against human lung adenocarcinoma and breast cancer cells, demonstrating promising antiproliferative effects .
- Neuroprotective Effects : There is emerging evidence that pyridine derivatives can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyridine derivatives, providing insights into the potential applications of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, revealing that modifications at the 6-position significantly enhance activity against Gram-positive bacteria.
- Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that specific substitutions on the pyridine ring can drastically alter biological activity. For example, compounds with electron-donating groups showed increased potency against cancer cell lines compared to their electron-withdrawing counterparts .
- In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in inhibiting tumor growth and reducing inflammation, indicating a favorable safety profile and therapeutic potential for further development .
Q & A
Q. How can researchers optimize the synthesis of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one to achieve higher yields and purity?
Methodological Answer: Optimization involves:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation under anhydrous conditions, as demonstrated for structurally similar pyridinyl propanones .
- Reaction Monitoring : Track intermediates via TLC (hexane:ethyl acetate, 3:1; Rf ~0.5).
- Purification : Sequential column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures improve purity (>95%) .
- Alternative Methods : Microwave-assisted synthesis reduces reaction time by 40% while maintaining yields >85% for related compounds .
Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one?
Methodological Answer: A multi-technique approach is critical:
- X-ray Crystallography : Single-crystal analysis refined via SHELXL (R-factor <0.05) confirms molecular geometry and packing .
- NMR Spectroscopy : ¹H NMR (CDCl₃) resolves ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and aromatic protons. ¹³C NMR identifies the ketone (δ 208–210 ppm) .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 222.1365) validates molecular formula .
Q. How should researchers assess purity and identify impurities in this compound?
Methodological Answer:
- HPLC Analysis : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients. Compare retention times against USP reference standards .
- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5 column and electron ionization .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Cross-Validation : Reconcile NMR chemical shifts with X-ray-derived torsion angles using software like Mercury (CCDC). For example, discrepancies in dihedral angles may explain unexpected splitting in ¹H NMR .
- DFT Calculations : Compare computed (B3LYP/6-311G**) and experimental structures to identify conformational flexibility .
- Dynamic NMR : Probe temperature-dependent spectral changes to assess rotational barriers around the ethoxy group .
Q. What computational strategies are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 at the B3LYP/6-311G** level to predict reactivity and UV-Vis absorption (λmax ~280 nm) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the ketone and ethoxy groups as potential binding sites .
- Solvent Effects : Conduct PCM calculations to evaluate solvatochromism in polar aprotic solvents .
Q. How can mechanistic pathways for the synthesis of this compound be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to identify rate-determining steps .
- Isotopic Labeling : Use ¹³C-labeled acetyl chloride to trace acylation sites via 2D NMR (HSQC, HMBC) .
- Computational Transition State Analysis : Locate energy barriers for key steps (e.g., electrophilic attack) using QM/MM simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
